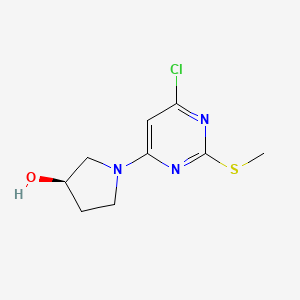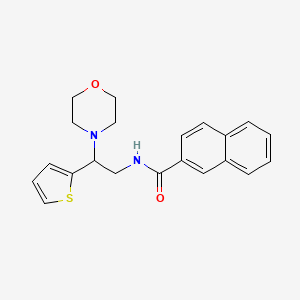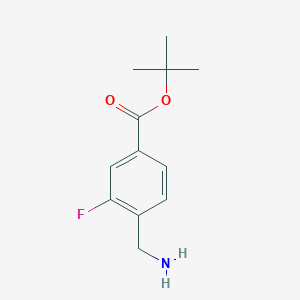
(7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19NO3S and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Synthesis and Antimicrobial Activity : Novel benzofuran-based 1,2,3-triazoles have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated high antimicrobial activity, showcasing the potential of benzofuran derivatives in developing new antimicrobial agents (Sunitha et al., 2017).
Anti-Tumor Agents
Novel Anti-Tumor Agents : Research into benzofuran and thiophene derivatives has identified compounds with potent anti-tumor properties. For instance, (4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester) derivatives have been found to exhibit selective cytotoxicity against tumorigenic cell lines, indicating their potential as anti-tumor agents (Hayakawa et al., 2004).
Antagonists and Enzyme Inhibitors
NPBWR1 (GPR7) Antagonists : Small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) have been synthesized, showing subnanomolar potencies in functional and binding assays. This highlights the role of benzofuran derivatives in the development of new therapeutic agents targeting specific receptors (Romero et al., 2012).
Synthesis Methods and Chemical Analysis
Directed Metalation Synthesis : Research has focused on the one-pot synthesis of (3-hydroxybenzo[b]thiophen-2-yl) aryl methanones, demonstrating the utility of directed metalation in synthesizing complex organic compounds efficiently (Pradhan & De, 2005).
Medicinal Chemistry and Drug Development
SERMs Development : The structure and synthesis of selective estrogen receptor modulators (SERMs) like raloxifene, showcasing the importance of benzofuran derivatives in the development of drugs with estrogen agonist or antagonist properties depending on the tissue type (Palkowitz et al., 1997).
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-22-15-5-2-4-14-12-16(23-18(14)15)19(21)20-9-7-13(8-10-20)17-6-3-11-24-17/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDVEDRYUGKIJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)
![propan-2-yl 2-[4-(4-bromobenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2405288.png)
![N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405292.png)
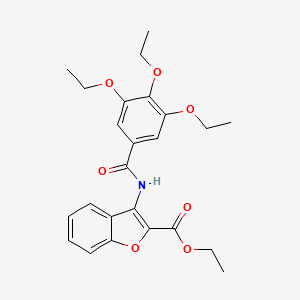

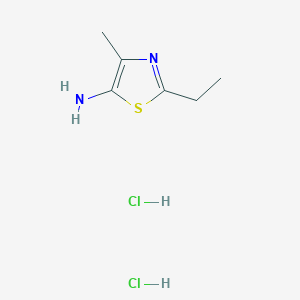
![N-(2,5-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

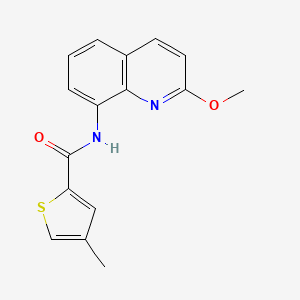
![4-(Bromomethyl)-1,2-bis[(tert-butyldimethylsilyl)oxy]benzene](/img/structure/B2405304.png)
